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Compound of Interest

Compound Name:
Ethyl 2-(3,5-dichlorophenyl)-2-

(ethylamino)acetate

CAS No.: 1218548-99-2

Cat. No.: B1425664 Get Quote

Technical Guide: Reference Standard Characterization for CAS 1218548-99-2 (Filgotinib)

Executive Summary: The Precision Imperative
In the development of JAK1-selective inhibitors, specifically Filgotinib (GLPG0634), the

distinction between a "Research Grade" chemical and a Primary Reference Standard is the

difference between data noise and regulatory acceptance.

CAS 1218548-99-2 (often interchangeably referenced with the free base CAS 1206161-97-8 or

specific salt forms in vendor catalogs) represents a critical tool for bioanalytical method

validation. This guide outlines the characterization rigor required to establish this compound as

a Primary Reference Standard, contrasting it with lower-grade alternatives that compromise

assay validity through undefined stoichiometry, solvent entrapment, or isotopic impurity.

Target Audience: Analytical Chemists, DMPK Scientists, and QA/QC Managers.

Chemical Identity & Structural Integrity
To function as a reference standard, the material must undergo "Gold Standard"

characterization. Reliance on a simple Certificate of Analysis (CoA) from a synthesis vendor is

insufficient for GLP/GMP work.
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Attribute Specification

Common Name Filgotinib (GLPG0634)

CAS Registry
1218548-99-2 (Vendor Specific) / 1206161-97-8

(Free Base)

Chemical Class Triazolopyridine JAK1 Inhibitor

Molecular Formula C₂₁H₂₃N₅O₃S

Molecular Weight 425.51 g/mol

Critical Quality Attribute

Atropisomerism: The triazolopyridine scaffold

can exhibit restricted rotation.[1] The reference

standard must be phase-pure.

Comparative Performance: Reference Standard vs.
Generic Alternative
The following data illustrates the risks of using non-certified material.

Table 1: Comparative Analysis of Reference Standard vs. Synthesis-Grade Material
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Feature
Certified Reference

Standard (CAS

1218548-99-2)

Generic "Research

Grade" Alternative
Impact on Data

Assay (Potency)

99.8% w/w

(Determined by

qNMR)

95.2% w/w (Based on

HPLC Area%)

False Potency:

Generic assumes

100% active mass,

ignoring 4.8%

salt/solvent weight,

skewing IC50 values.

Residual Solvents

Quantified & Reported

(e.g., DMSO <500

ppm)

Unknown / High (e.g.,

trapped Ethyl Acetate)

Signal Suppression:

Residual solvents can

suppress ionization in

LC-MS/MS.

Impurity Profile
Metabolite GS-829845

< 0.1%

Metabolite GS-829845

~ 2.0%

Cross-Reactivity:

Presence of active

metabolites in the

standard

contaminates

selectivity assays.

Hygroscopicity
Characterized

(Isotherm provided)
Unknown

Weighing Errors:

Material absorbs

water during weighing,

altering the actual

dose delivered.

Experimental Protocols: Validating the Standard
Protocol A: Absolute Quantification via qNMR (The
Potency Anchor)
Rationale: HPLC Area % only tells you the ratio of UV-absorbing species. It does not account

for water, inorganic salts, or residual solvents invisible to UV. qNMR provides the absolute

mass balance.

Methodology:
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Internal Standard Selection: Use Maleic Acid (TraceCERT® grade) or TCNB (1,2,4,5-

tetrachloro-3-nitrobenzene) as the internal standard (IS). Ensure non-overlap with Filgotinib's

aromatic protons (δ 7.0–9.0 ppm).

Solvent System: Dissolve 10 mg of Filgotinib and 5 mg of IS in DMSO-d6 (99.9% D).

Acquisition:

Instrument: 600 MHz NMR.

Pulse Angle: 90°.

Relaxation Delay (D1): 60 seconds (Critical: Must be >5x T1 to ensure full relaxation for

quantitative integration).

Scans: 64.

Calculation:

(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS).

Protocol B: Functional Selectivity (JAK1 vs. JAK2)
Rationale: A degraded or impure reference standard may lose selectivity, leading to false

toxicity flags (e.g., JAK2 inhibition leading to anemia signals).

Methodology:

Reagents: Recombinant human JAK1 and JAK2 kinases; Poly(Glu,Tyr) substrate.

Preparation: Prepare a 10-point dilution series of the Reference Standard in DMSO (Start 10

µM).

Reaction: Incubate kinase, ATP (Km concentration), and Reference Standard for 60 mins.

Detection: ADP-Glo™ or similar luminescent kinase assay.

Validation Criteria:
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JAK1 IC50: ~10–60 nM.

JAK2 IC50: >200 nM (Selectivity ratio >10x).

Failure Mode: If JAK2 inhibition increases, check for oxidation impurities in the standard.

Visualizations
Diagram 1: Analytical Characterization Workflow
This workflow ensures the material is suitable for use as a Primary Calibrator in GLP studies.
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Caption: Step-by-step validation workflow converting raw synthesis material into a certified

Primary Reference Standard.

Diagram 2: Mechanism of Action (JAK-STAT Pathway)
Illustrating where the Reference Standard exerts its biological effect.
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Caption: Filgotinib selectively inhibits JAK1, preventing STAT phosphorylation and subsequent

inflammatory gene transcription.

Handling & Stability
Storage: -20°C in a desiccator. Filgotinib is stable in solid form but prone to hydrolysis in

dilute acidic solutions.
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Solubilization:

Preferred: DMSO (up to 50 mM).

Avoid: Storing aqueous stock solutions >24 hours.[2]

Note: Sonicate for 5 minutes to ensure complete dissolution of crystalline polymorphs

before use in assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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